molecular formula C14H14ClN3O4S B3975624 N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide

Cat. No.: B3975624
M. Wt: 355.8 g/mol
InChI Key: HKNHRQXCQCDBFV-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide is a complex organic compound that features a sulfonamide group, a nitrophenyl group, and a chloro substituent

Properties

IUPAC Name

N-[2-(2-chloro-6-nitroanilino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S/c15-12-7-4-8-13(18(19)20)14(12)16-9-10-17-23(21,22)11-5-2-1-3-6-11/h1-8,16-17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNHRQXCQCDBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-6-nitroaniline with ethylene diamine, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Potassium permanganate, hydrogen peroxide

Major Products

    Reduction: 2-amino-6-nitrophenyl derivative

    Substitution: Various substituted phenyl derivatives

    Oxidation: Nitroso and nitro derivatives

Scientific Research Applications

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
  • N-{2-[(2-bromo-6-nitrophenyl)amino]ethyl}benzenesulfonamide
  • N-{2-[(2-chloro-6-aminophenyl)amino]ethyl}benzenesulfonamide

Uniqueness

N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro and chloro group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide
Reactant of Route 2
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N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide

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